molecular formula C15H27N3O2 B10816551 N-((2,3-Dimethylcyclohexyl)carbamoyl)-2-(pyrrolidin-1-yl)acetamide

N-((2,3-Dimethylcyclohexyl)carbamoyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B10816551
M. Wt: 281.39 g/mol
InChI Key: PGPHIJIVTGBTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

WAY-661708 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may yield thiols or amines .

Scientific Research Applications

WAY-661708 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-661708 involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes , thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

WAY-661708 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: A vasopressin receptor agonist.

    WAY-181187: A dopamine receptor antagonist.

What sets WAY-661708 apart is its unique combination of functional groups and its specific applications in research and industry .

Properties

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

N-[(2,3-dimethylcyclohexyl)carbamoyl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C15H27N3O2/c1-11-6-5-7-13(12(11)2)16-15(20)17-14(19)10-18-8-3-4-9-18/h11-13H,3-10H2,1-2H3,(H2,16,17,19,20)

InChI Key

PGPHIJIVTGBTSX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)NC(=O)CN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.